
3-(3,4-Dihydroxyphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)propanal is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions and an aldehyde group at the end of a three-carbon chain. This compound is known for its significant role in various biochemical and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3,4-Dihydroxyphenyl)propanal can be synthesized through several methods. One common approach involves the reduction of caffeic acid derivatives. For instance, caffeic acid can be reduced using sodium borohydride in methanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of caffeic acid or its esters. This process typically employs palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3,4-Dihydroxyphenyl)propanoic acid.
Reduction: 3-(3,4-Dihydroxyphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to various biologically active compounds.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dihydroxyphenyl)propanal involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, the aldehyde group can form Schiff bases with amines, which may play a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(3,4-Dihydroxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.
Caffeic acid: Precursor to 3-(3,4-dihydroxyphenyl)propanal with a carboxylic acid group.
Uniqueness
This compound is unique due to its aldehyde functional group, which allows it to participate in a distinct set of chemical reactions compared to its similar compounds.
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-6,11-12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIBSLHISRRALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634124 |
Source


|
| Record name | 3-(3,4-Dihydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
545442-98-6 |
Source


|
| Record name | 3-(3,4-Dihydroxyphenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

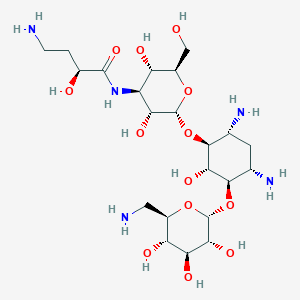


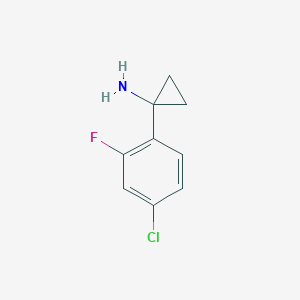
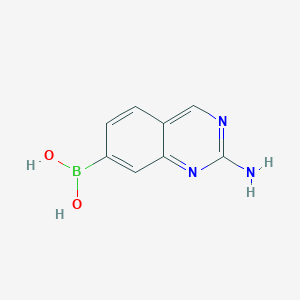
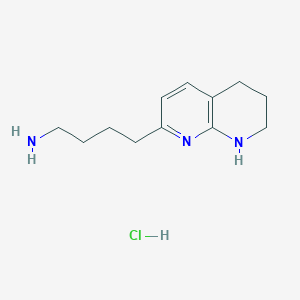

![1,4-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13140256.png)
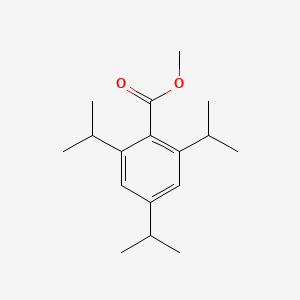


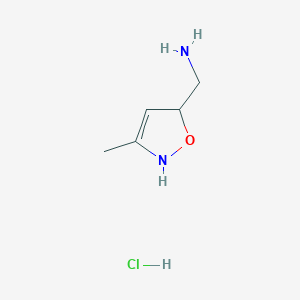
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
